Palmitic acid-1,2,3,4-13C4

Description

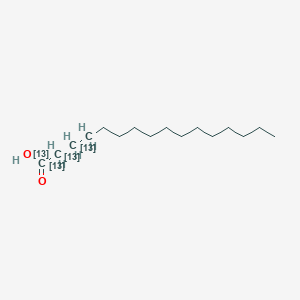

Structure

3D Structure

Properties

CAS No. |

302912-12-5 |

|---|---|

Molecular Formula |

C16H32O2 |

Molecular Weight |

260.39 g/mol |

IUPAC Name |

(1,2,3,4-13C4)hexadecanoic acid |

InChI |

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i13+1,14+1,15+1,16+1 |

InChI Key |

IPCSVZSSVZVIGE-FIZPRHLTSA-N |

Isomeric SMILES |

CCCCCCCCCCCC[13CH2][13CH2][13CH2][13C](=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Palmitic Acid-1,2,3,4-¹³C₄: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Palmitic acid-1,2,3,4-¹³C₄ is a stable isotope-labeled analog of palmitic acid, a common saturated fatty acid. This guide provides a comprehensive overview of its properties, applications, and the experimental protocols for its use as a tracer in metabolic research.

Core Properties and Specifications

Palmitic acid-1,2,3,4-¹³C₄ is a valuable tool for tracing the metabolic fate of palmitic acid in various biological systems. The incorporation of four carbon-13 atoms at the initial positions of the fatty acid chain allows for sensitive and specific detection by mass spectrometry.

| Property | Value |

| CAS Number | 302912-12-5, 287100-89-4[1][2][3] |

| Molecular Formula | C₁₂¹³C₄H₃₂O₂[4] |

| Molecular Weight | 260.39 g/mol [3][5][6][7] |

| Melting Point | 61-64 °C[1][2][5][6] |

| Isotopic Purity | ≥99 atom % ¹³C[5][6] |

| Chemical Purity | ≥98% (GC)[2], 99% (CP)[5][6] |

| Synonyms | Hexadecanoic acid-1,2,3,4-¹³C₄[2][6][8] |

| Storage Temperature | 2-8°C[2] |

Applications in Metabolic Research

Palmitic acid-1,2,3,4-¹³C₄ serves as a powerful tracer for elucidating the dynamics of fatty acid metabolism. Its primary applications include:

-

Metabolic Flux Analysis (MFA): This technique utilizes stable isotope tracers to quantify the rates of metabolic pathways.[5] By tracking the incorporation of ¹³C from Palmitic acid-1,2,3,4-¹³C₄ into downstream metabolites, researchers can determine the flux through pathways such as fatty acid β-oxidation and the tricarboxylic acid (TCA) cycle.[2]

-

Internal Standard for Mass Spectrometry: Due to its similar chemical properties to endogenous palmitic acid but distinct mass, it is an ideal internal standard for accurate quantification in GC-MS and LC-MS based lipidomics.[6][9]

-

In Vivo and In Vitro Tracer Studies: It is used to trace the uptake, transport, and incorporation of palmitic acid into complex lipids like triglycerides and phospholipids in both cell culture and animal models.[10]

Experimental Protocols

In Vivo Tracer Administration for Lipid Metabolism Studies

This protocol describes a continuous intravenous infusion of Palmitic acid-1,2,3,4-¹³C₄ to measure fatty acid flux in vivo.

Materials:

-

Palmitic acid-1,2,3,4-¹³C₄

-

Anesthetized research subject (e.g., mouse)

-

Infusion pump

Procedure:

-

Tracer Preparation: Prepare a sterile solution of Palmitic acid-1,2,3,4-¹³C₄ in the chosen vehicle. The concentration will depend on the experimental design and the size of the animal.

-

Administration: Administer the tracer via continuous intravenous infusion. A priming dose may be used to reach steady-state levels more quickly.[9]

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 60, 70, 80, 90 minutes) to measure the isotopic enrichment of palmitate in plasma.[9]

-

Sample Processing: Process blood samples to separate plasma.

-

Analysis: Analyze plasma samples by GC-MS or LC-MS to determine the concentration and isotopic enrichment of palmitate and its metabolites.

Calculation of Fatty Acid Rate of Appearance (Ra):

Ra (µmol/kg/min) = (Ei / Ep - 1) x I

Where:

-

Ei = Enrichment of the infusate (atom % excess)

-

Ep = Enrichment of the substrate in plasma (atom % excess)

-

I = Infusion rate (µmol/kg/min)[9]

Sample Preparation for GC-MS Analysis of Fatty Acids

This protocol details the extraction and derivatization of fatty acids from plasma for GC-MS analysis.

Materials:

-

Plasma sample

-

Internal standard (e.g., a deuterated fatty acid)[3]

-

Methanol

-

1N HCl

-

Iso-octane

-

Derivatizing agent (e.g., 1% pentafluorobenzyl bromide in acetonitrile and 1% diisopropylethylamine in acetonitrile)[3]

-

1N KOH (for total fatty acid analysis)

Procedure:

-

Extraction:

-

To the plasma sample, add the internal standard.

-

Add two volumes of methanol to lyse cells and precipitate proteins.

-

Acidify the mixture with HCl to a final concentration of 25 mM.

-

Add iso-octane, vortex, and centrifuge to separate the layers.

-

Transfer the upper iso-octane layer containing the free fatty acids to a new tube. Repeat the extraction.[3]

-

-

Derivatization:

-

Dry the pooled iso-octane extracts under a vacuum.

-

Add the derivatizing agent to the dried extract.

-

Incubate at room temperature for 20 minutes to convert fatty acids to their pentafluorobenzyl esters.[3]

-

Dry the sample again under vacuum.

-

-

Analysis:

-

Reconstitute the sample in iso-octane.

-

Inject an aliquot into the GC-MS for analysis.

-

Tracing Metabolic Pathways

Fatty Acid β-Oxidation and the TCA Cycle

Palmitic acid-1,2,3,4-¹³C₄ is a valuable tool to trace the entry of fatty acid-derived carbons into the mitochondrial β-oxidation spiral and the subsequent TCA cycle.

-

β-Oxidation: In the mitochondria, palmitoyl-CoA undergoes a series of reactions to sequentially remove two-carbon units in the form of acetyl-CoA. The ¹³C labels from Palmitic acid-1,2,3,4-¹³C₄ will be present in the initial acetyl-CoA molecules produced.

-

TCA Cycle: The ¹³C-labeled acetyl-CoA enters the TCA cycle by condensing with oxaloacetate to form citrate. The ¹³C atoms are then distributed throughout the TCA cycle intermediates. By measuring the mass isotopologue distribution of these intermediates, the activity of the TCA cycle can be assessed.[2]

References

- 1. ckisotopes.com [ckisotopes.com]

- 2. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lipidmaps.org [lipidmaps.org]

- 4. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Palmitic acid (1,2,3,4-¹³Câ, 99%)- Cambridge Isotope Laboratories, CLM-7896-0.1MG [isotope.com]

- 8. 13C-metabolic flux analysis of lipid accumulation in the green microalgae Tetradesmus obliquus under nitrogen deficiency stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. metsol.com [metsol.com]

- 10. researchgate.net [researchgate.net]

- 11. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]

A Technical Guide to Stable Isotope-Labeled Fatty Acids in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled fatty acids are powerful tools for elucidating the complexities of lipid metabolism. These non-radioactive, isotopically enriched molecules serve as tracers that can be tracked through intricate biochemical pathways, providing quantitative insights into metabolic fluxes, substrate utilization, and the impact of therapeutic interventions. By replacing common isotopes like 12C and 1H with heavier, stable isotopes such as 13C or 2H (deuterium), researchers can precisely follow the fate of these fatty acids in biological systems using mass spectrometry.[1] This in-depth technical guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation associated with the use of stable isotope-labeled fatty acids in metabolic research and drug development.

Core Concepts of Stable Isotope Tracing

The fundamental principle behind stable isotope tracing is the introduction of a labeled substrate into a biological system and the subsequent measurement of its incorporation into downstream metabolites. In the context of fatty acid metabolism, this allows for the dissection of several key processes:

-

De Novo Lipogenesis (DNL): The synthesis of fatty acids from non-lipid precursors, such as glucose or glutamine. By providing a labeled precursor, the rate of new fatty acid synthesis can be quantified.

-

Fatty Acid Oxidation (FAO): The breakdown of fatty acids to produce energy. Labeled fatty acids can be used to measure the rate at which they are catabolized.

-

Fatty Acid Uptake and Esterification: The transport of fatty acids into cells and their incorporation into complex lipids like triglycerides and phospholipids.

The choice of isotope and the position of the label within the fatty acid molecule are critical for designing experiments to answer specific biological questions.

Key Metabolic Pathways

De Novo Lipogenesis

De novo lipogenesis is the metabolic pathway responsible for the synthesis of fatty acids from acetyl-CoA. This process is crucial for storing energy and providing building blocks for membranes. The pathway is initiated by the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase (ACC). Subsequently, fatty acid synthase (FASN) iteratively adds two-carbon units from malonyl-CoA to a growing acyl chain, ultimately producing palmitate, a 16-carbon saturated fatty acid.

Fatty Acid Beta-Oxidation

Fatty acid β-oxidation is the catabolic process by which fatty acid molecules are broken down to produce acetyl-CoA, NADH, and FADH2. This pathway is a major source of energy, particularly during periods of fasting or exercise. The process begins with the activation of a fatty acid to its acyl-CoA derivative in the cytoplasm. This acyl-CoA is then transported into the mitochondria via the carnitine shuttle. Inside the mitochondria, a cyclical series of four reactions sequentially shortens the fatty acyl-CoA chain by two carbons, releasing acetyl-CoA in each cycle.

Experimental Protocols

In Vitro Stable Isotope Tracing in Cell Culture

This protocol describes the general workflow for a stable isotope tracing experiment in cultured cells to measure de novo lipogenesis.

1. Cell Culture and Labeling:

-

Culture cells in a base medium deficient in the nutrient to be traced (e.g., glucose-free DMEM).

-

Supplement the medium with a known concentration of the stable isotope-labeled tracer (e.g., [U-13C6]-glucose) and dialyzed fetal bovine serum (dFBS) to minimize interference from unlabeled metabolites in the serum.

-

Incubate the cells for a predetermined period to allow for the incorporation of the label into cellular lipids. The incubation time can range from hours to days depending on the cell type and the metabolic pathway being investigated.

2. Sample Preparation:

-

Quenching and Harvesting: Rapidly quench metabolic activity by washing the cells with ice-cold phosphate-buffered saline (PBS) and then scraping them into a solvent like methanol.

-

Lipid Extraction: Perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure to separate lipids from other cellular components.

-

Saponification and Derivatization: Saponify the extracted lipids to release free fatty acids. For analysis by gas chromatography-mass spectrometry (GC-MS), the fatty acids are typically derivatized to their more volatile fatty acid methyl esters (FAMEs).

3. Mass Spectrometry Analysis:

-

Analyze the derivatized samples by GC-MS or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the isotopic enrichment in the fatty acid pools.

| Parameter | Typical Value/Range | Reference |

| Cell Seeding Density | 1-5 x 105 cells/well (6-well plate) | [2] |

| Labeled Substrate Concentration | 5-25 mM [U-13C6]-glucose | [2] |

| Labeling Duration | 24-72 hours | [3] |

| Lipid Extraction Solvent | Chloroform:Methanol (2:1, v/v) | [4] |

| Derivatization Reagent for GC-MS | Boron trifluoride-methanol | [5] |

In Vivo Stable Isotope Tracing in Animal Models

This protocol outlines a general procedure for an in vivo stable isotope tracing study in mice to assess fatty acid metabolism.

1. Animal Preparation and Tracer Administration:

-

Acclimate animals to the experimental conditions. Depending on the study design, animals may be fasted to induce a specific metabolic state.

-

Administer the stable isotope-labeled fatty acid tracer. This can be done via intravenous infusion, oral gavage, or intraperitoneal injection. The choice of administration route depends on the biological question being addressed.[6][7]

2. Sample Collection and Processing:

-

Collect blood and tissue samples at various time points after tracer administration.

-

Process blood to separate plasma or serum. Tissues should be rapidly frozen in liquid nitrogen to halt metabolic activity.

3. Lipid Extraction and Analysis:

-

Extract lipids from plasma and homogenized tissues using established protocols.

-

Analyze the lipid extracts by LC-MS/MS to quantify the concentration and isotopic enrichment of the tracer and its metabolites in different lipid pools.

| Parameter | Typical Value/Range | Reference |

| Tracer | [U-13C16]-Palmitate, [2H31]-Palmitic acid | [7][8] |

| Infusion Rate (IV) | 0.03-0.04 µmol/kg/min | [8] |

| Oral Gavage Dose | 50-150 mg/kg | [6][7] |

| Blood Collection Timepoints | 0, 15, 30, 60, 120 minutes | [6] |

| Tissue Collection | At the end of the infusion/time course |

Analytical Techniques

Mass spectrometry is the primary analytical technique for detecting and quantifying stable isotope-labeled molecules.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For fatty acid analysis, GC-MS is typically used to analyze FAMEs. The sample is injected into the gas chromatograph, where the FAMEs are separated based on their boiling points and polarity. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides information about the mass-to-charge ratio of the parent ion and its fragments, allowing for identification and quantification.

| GC-MS Parameter | Typical Setting | Reference |

| Column | Fused-silica capillary column (e.g., 30 m x 0.25 mm) | [1] |

| Carrier Gas | Helium | [9] |

| Injection Mode | Splitless | [9] |

| Oven Temperature Program | Ramped, e.g., 50°C to 250°C | [1] |

| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) | [10] |

| MS Detection Mode | Selected Ion Monitoring (SIM) or Full Scan | [11] |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique that is well-suited for the analysis of a wide range of lipids, including intact complex lipids and non-derivatized fatty acids. The sample is first separated by liquid chromatography, and the eluent is then introduced into the mass spectrometer. In a tandem mass spectrometer (e.g., a triple quadrupole), a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This technique, known as multiple reaction monitoring (MRM), provides excellent specificity and sensitivity for quantitative analysis.

| LC-MS/MS Parameter | Typical Setting | Reference |

| Column | Reversed-phase C18 or C8 | [12][13] |

| Mobile Phase | Acetonitrile/Water with an ion-pairing agent or modifier | [12] |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode | [12][13] |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) | [13] |

| Precursor Ion | [M+H]+ or [M-H]- of the analyte | [12][13] |

| Product Ion | A characteristic fragment of the analyte | [12] |

Data Analysis and Interpretation

The data obtained from mass spectrometry analysis consists of the abundance of different isotopologues (molecules that differ only in their isotopic composition) of the fatty acids of interest. This information can be used to calculate several key parameters:

-

Isotopic Enrichment: The percentage of the labeled isotope in a particular metabolite pool.

-

Fractional Contribution: The proportion of a metabolite pool that is derived from the labeled precursor.

-

Metabolic Flux: The rate of a metabolic pathway, which can be calculated using mathematical models that incorporate the isotopic enrichment data.

Applications in Drug Development

Stable isotope-labeled fatty acids are invaluable tools in drug development for assessing the pharmacological effects of new therapeutic agents on lipid metabolism.[1] By tracing the metabolic fate of labeled fatty acids, researchers can determine how a drug candidate modulates pathways such as de novo lipogenesis, fatty acid oxidation, and lipid uptake and storage. This information is critical for understanding the mechanism of action of a drug, evaluating its efficacy, and identifying potential off-target effects.

For example, a study might use a 13C-labeled fatty acid to investigate the effect of a novel anti-cancer drug on de novo lipogenesis in tumor cells.[14][15][16] An increase or decrease in the incorporation of the 13C label into newly synthesized fatty acids would provide direct evidence of the drug's impact on this pathway. Similarly, in the context of metabolic diseases, stable isotope tracers can be used to assess the effects of a new drug on fatty acid oxidation in muscle or liver tissue.[17][18][19][20]

Conclusion

Stable isotope-labeled fatty acids provide a powerful and versatile platform for investigating the intricate details of lipid metabolism. The ability to quantitatively trace the flux of fatty acids through various metabolic pathways offers unparalleled insights into cellular physiology in both health and disease. For researchers in academia and the pharmaceutical industry, these techniques are indispensable for dissecting disease mechanisms, identifying novel drug targets, and evaluating the efficacy and safety of new therapeutic interventions. As analytical technologies continue to advance, the application of stable isotope-labeled fatty acids is poised to further unravel the complexities of the lipidome and drive the development of next-generation therapies for a wide range of metabolic disorders.

References

- 1. Nutrient Profiling and Evaluation of Fish As a Dietary Component [cifri.res.in]

- 2. Direct Visualization of De novo Lipogenesis in Single Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. gcms.cz [gcms.cz]

- 6. The use of stable-isotopically labeled oleic acid to interrogate lipid assembly in vivo: assessing pharmacological effects in preclinical species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]

- 8. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. shimadzu.com [shimadzu.com]

- 11. agilent.com [agilent.com]

- 12. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cancer Cells Differentially Activate and Thrive on De Novo Lipid Synthesis Pathways in a Low-Lipid Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. spandidos-publications.com [spandidos-publications.com]

- 17. Tissue-specific changes in fatty acid oxidation in hypoxic heart and skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Fatty acid oxidation by skeletal muscle homogenates from morbidly obese black and white American women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Skeletal muscle proteins involved in fatty acid transport influence fatty acid oxidation rates observed during exercise - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Palmitic Acid-1,2,3,4-¹³C₄ as a Metabolic Tracer

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the application of Palmitic acid-1,2,3,4-¹³C₄ as a stable isotope tracer for metabolic research. This powerful tool enables the precise tracking and quantification of fatty acid metabolism, offering critical insights into cellular and whole-body lipid dynamics in both health and disease.

Introduction to Palmitic Acid-¹³C₄ Tracing

Palmitic acid is a common 16-carbon saturated fatty acid that plays a central role in metabolism.[1] Stable isotope-labeled versions of palmitic acid, such as Palmitic acid-1,2,3,4-¹³C₄, serve as invaluable tracers to investigate a variety of metabolic pathways without the safety concerns associated with radioactive isotopes.[2][3][4] By introducing a known amount of the ¹³C-labeled tracer, researchers can follow its incorporation into various lipid species and its breakdown through oxidative pathways. This allows for the quantitative analysis of metabolic fluxes, providing a dynamic picture of lipid metabolism that cannot be obtained from static concentration measurements alone.[3]

The choice of a specific isotopologue, like Palmitic acid-1,2,3,4-¹³C₄, allows for specific applications in mass spectrometry-based analysis.[5][6][7][8] This guide will delve into the practical applications, experimental design, and data analysis considerations for using this tracer.

Core Applications in Metabolic Research

Palmitic acid-¹³C₄ is a versatile tracer used to investigate several key areas of lipid metabolism:

-

Fatty Acid Oxidation: Tracing the appearance of the ¹³C label in expired CO₂ provides a measure of the rate of palmitate oxidation.[2] This is crucial for understanding energy substrate selection in various physiological and pathological states.

-

De Novo Lipogenesis (DNL): While other tracers like ¹³C-acetate are more direct measures of DNL, labeled palmitate can be used to study the subsequent fate and metabolism of newly synthesized fatty acids.[9][10][11]

-

Lipid Synthesis and Esterification: The incorporation of ¹³C-palmitate into complex lipids such as triglycerides (TGs), phospholipids (e.g., phosphatidylcholine), and sphingolipids can be tracked to determine the rates of their synthesis and turnover.[12][13][14]

-

Tissue-Specific Fatty Acid Metabolism: By analyzing tissues after tracer administration, researchers can elucidate the differential handling of fatty acids in organs like the liver, skeletal muscle, and placenta.[12][13][15][16] For example, studies have shown that in a fasted state, the liver primarily incorporates excess fatty acids into triglycerides and phosphatidylcholine, while skeletal muscle is the main site for the increase in plasma acylcarnitines.[15][17]

Experimental Protocols

Detailed methodologies are critical for the successful implementation of tracer studies. Below are representative protocols for both in vivo and in vitro experiments using Palmitic acid-¹³C₄.

In Vivo Protocol: Tracing Fatty Acid Metabolism in Mice

This protocol is adapted from studies investigating the fate of free fatty acids in fasting mice.[15][17]

Objective: To determine the tissue-specific incorporation of palmitate into various lipid species.

Materials:

-

Palmitic acid-1,2,3,4-¹³C₄

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Sterile 0.9% Saline

-

Anesthetic agent (e.g., isoflurane)

-

Male C57BL/6N mice, fasted for 15 hours

Procedure:

-

Tracer Preparation:

-

Prepare a stock solution of Palmitic acid-1,2,3,4-¹³C₄ in ethanol.

-

Complex the labeled palmitate to BSA by adding the ethanolic stock to a 10% BSA solution in sterile saline and incubating with shaking overnight at 37°C. This ensures the tracer is soluble and bioavailable.

-

Dilute the final solution with isotonic saline to the desired final concentration.

-

-

Tracer Administration:

-

Sample Collection:

-

Sample Analysis:

In Vitro Protocol: Studying Lipid Biosynthesis in Cell Culture

This protocol is based on methodologies for studying lipid biosynthesis in cultured cells.[14]

Objective: To trace the incorporation of palmitate into various lipid classes in a specific cell line.

Materials:

-

Palmitic acid-1,2,3,4-¹³C₄

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Cell culture medium appropriate for the chosen cell line (e.g., NIH/3T3 fibroblasts)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Culture:

-

Culture cells to the desired confluency in standard growth medium.

-

-

Tracer Preparation:

-

Prepare a stock solution of Palmitic acid-1,2,3,4-¹³C₄ in ethanol.

-

Complex the labeled palmitate to BSA in the cell culture medium. A typical final concentration is 0.1 mmol/L.[14]

-

-

Tracer Incubation:

-

Remove the standard growth medium from the cells and wash with PBS.

-

Add the medium containing the ¹³C-palmitate-BSA complex to the cells.

-

Incubate for various time points (e.g., 1, 6, and 24 hours) to observe the time-dependent incorporation of the tracer.[14]

-

-

Sample Collection:

-

At each time point, remove the labeling medium and wash the cells with ice-cold PBS.

-

Scrape the cells into a suitable solvent for lipid extraction (e.g., methanol).

-

-

Sample Analysis:

-

Perform lipid extraction from the cell lysates.

-

Analyze the lipid extracts using a high-throughput method such as Hydrophilic Interaction Liquid Chromatography-Parallel Reaction Monitoring-Mass Spectrometry (HILIC/PRM-MS) to identify and quantify ¹³C-labeled lipid species.[14]

-

Data Presentation and Interpretation

Quantitative data from tracer studies should be presented in a clear and organized manner to facilitate interpretation and comparison across different experimental conditions.

Quantitative Data Tables

Table 1: Distribution of ¹³C-Palmitate Tracer in Fasted Mice (10 minutes post-injection) [15][17]

| Tissue/Fluid | Free ¹³C-Palmitate Tracer | ¹³C-Acylcarnitines | ¹³C-Triglycerides | ¹³C-Phosphatidylcholine |

| Plasma | 2.5 ± 0.5 µmol/L | 0.82 ± 0.18 nmol/L | Not Reported | Not Reported |

| Liver | 39 ± 12 nmol/g protein | 0.002 ± 0.001 nmol/g protein | 511 ± 160 nmol/g protein | 58 ± 9 nmol/g protein |

| Muscle | 14 ± 4 nmol/g protein | 0.95 ± 0.47 nmol/g protein | Not Detected | Not Detected |

Values are means ± SD from n=7 mice.

Table 2: Incorporation of ¹³C-Palmitic Acid into Placental Lipids [12][13]

| Lipid Class | Percentage of Total ¹³C-PA Labeled Lipids |

| Phosphatidylcholine (PC) | 74% |

| Triacylglycerols (TAGs) | Not specified as the primary fate |

| Phosphatidylethanolamines | Detected |

| Lysophosphatidylcholines | Detected in explants and media |

Data Interpretation Considerations

-

Isotopic Enrichment: This is the percentage of the labeled metabolite relative to the total pool of that metabolite. It is a key parameter for calculating metabolic flux rates.

-

Label Fixation: In studies of fatty acid oxidation, not all ¹³C from the tracer that enters the TCA cycle is released as ¹³CO₂. Some can be incorporated into other molecules like glutamine and glutamate.[16][18] This "label fixation" should be accounted for when calculating oxidation rates.

-

Choice of Labeled Position: The position of the ¹³C label on the fatty acid is important. Uniformly labeled palmitate (U-¹³C-palmitate) is often used to maximize the signal for detecting incorporation into other molecules.[2][3]

Visualization of Metabolic Pathways and Workflows

Graphviz diagrams are provided to visualize the key metabolic pathways and experimental workflows described in this guide.

Metabolic Pathways

Caption: Metabolic fate of ¹³C-Palmitic Acid tracer.

Experimental Workflows

Caption: General workflows for in vivo and in vitro tracer studies.

Conclusion

Palmitic acid-1,2,3,4-¹³C₄ is a powerful and safe metabolic tracer for elucidating the complexities of fatty acid metabolism. Its application in both preclinical and clinical research provides invaluable quantitative data on metabolic fluxes, contributing to a deeper understanding of metabolic diseases and the development of novel therapeutic strategies. Careful experimental design, precise analytical techniques, and thorough data interpretation are paramount to harnessing the full potential of this research tool.

References

- 1. Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. joe.bioscientifica.com [joe.bioscientifica.com]

- 3. joe.bioscientifica.com [joe.bioscientifica.com]

- 4. Measurement of plasma free fatty acid turnover and oxidation using [1-13C]palmitic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Palmitic acid (1,2,3,4-¹³Câ, 99%)- Cambridge Isotope Laboratories, CLM-7896-0.1MG [isotope.com]

- 7. PALMITIC ACID (1,2,3,4-13C4, 99%) | Eurisotop [eurisotop.com]

- 8. scbt.com [scbt.com]

- 9. metsol.com [metsol.com]

- 10. Serial Biomarkers of De Novo Lipogenesis Fatty Acids and Incident Heart Failure in Older Adults: The Cardiovascular Health Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Metabolism of 13C-Labeled Fatty Acids in Term Human Placental Explants by Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. A parallel reaction monitoring-mass spectrometric method for studying lipid biosynthesis in vitro using 13C16-palmitate as an isotope tracer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Thieme E-Journals - Diabetologie und Stoffwechsel / Abstract [thieme-connect.com]

- 16. The fate of [U-(13)C]palmitate extracted by skeletal muscle in subjects with type 2 diabetes and control subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. diabetesjournals.org [diabetesjournals.org]

The Pivotal Role of 13C-Labeled Palmitic Acid in Advancing Metabolic Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The intricate web of metabolic pathways governs cellular function, and its dysregulation is a hallmark of numerous diseases, including metabolic syndrome, type 2 diabetes, cardiovascular disease, and cancer. Understanding the dynamics of fatty acid metabolism is paramount in elucidating disease mechanisms and developing effective therapeutic interventions. Stable isotope tracers, particularly 13C-labeled palmitic acid, have emerged as indispensable tools for researchers, providing a powerful lens through which to observe and quantify the flux of fatty acids through various metabolic routes in vivo and in vitro. This technical guide provides a comprehensive overview of the applications of 13C-labeled palmitic acid in metabolic research, detailing experimental protocols, presenting quantitative data, and visualizing key metabolic and experimental workflows.

Core Applications of 13C-Labeled Palmitic Acid

13C-labeled palmitic acid serves as a metabolic tracer that allows for the precise tracking of its fate within a biological system.[1] Palmitic acid, a 16-carbon saturated fatty acid, is the most common saturated fatty acid in animals and is a central molecule in lipid metabolism.[1] By replacing some of the naturally occurring 12C atoms with the heavier, non-radioactive 13C isotope, researchers can distinguish the tracer from the endogenous pool of unlabeled palmitate using mass spectrometry. This enables the quantification of key metabolic processes.

Measuring Fatty Acid Turnover and Flux

A primary application of 13C-palmitate is the determination of the rate of appearance (Ra) or turnover of free fatty acids (FFAs) in plasma.[2] This is typically achieved through a constant intravenous infusion of the tracer.[3] As the labeled palmitate enters the bloodstream, it dilutes the endogenous unlabeled pool. By measuring the isotopic enrichment of plasma palmitate at a steady state, the rate at which new, unlabeled fatty acids are entering the circulation can be calculated.[3] This provides a dynamic measure of whole-body lipolysis.

Quantifying Fatty Acid Oxidation

Determining the rate at which fatty acids are oxidized for energy production is crucial for understanding energy homeostasis.[4] When 13C-palmitate is metabolized via beta-oxidation and the tricarboxylic acid (TCA) cycle, the 13C label is ultimately released as 13CO2 in the breath.[4] By measuring the enrichment of 13CO2 in expired air, researchers can quantify the whole-body oxidation rate of the infused palmitate.[5] This technique, often referred to as a breath test, provides valuable insights into fuel selection and metabolic flexibility.[6]

Tracing Incorporation into Complex Lipids (Lipidomics)

Beyond its catabolic fate, palmitic acid is a fundamental building block for the synthesis of a vast array of complex lipids, including triglycerides (TGs), phospholipids, and sphingolipids.[7] By introducing 13C-palmitate to cells or organisms, researchers can trace its incorporation into these lipid species.[7] This approach, often coupled with liquid chromatography-mass spectrometry (LC-MS)-based lipidomics, allows for the detailed investigation of lipid synthesis and remodeling pathways.[8] This is particularly valuable for studying conditions characterized by altered lipid metabolism, such as non-alcoholic fatty liver disease (NAFLD).

Quantitative Data from 13C-Palmitic Acid Studies

The following tables summarize quantitative data from various studies that have utilized 13C-labeled palmitic acid to investigate different aspects of fatty acid metabolism.

Table 1: Palmitic Acid Turnover Rates in Humans

| Subject Population | Tracer | Infusion Rate | Analytical Method | Palmitate Rate of Appearance (Ra) (µmol·kg⁻¹·min⁻¹) | Reference |

| Healthy Adults (at rest) | [U-13C]palmitate | 0.5 nmol·kg⁻¹·min⁻¹ | GC/C/IRMS | Not specified, used for method validation | [9] |

| Healthy Adults (during exercise) | [U-13C]palmitate | 2 nmol·kg⁻¹·min⁻¹ | GC/C/IRMS | Not specified, used for method validation | [9] |

| Normal Subjects | [1-13C]palmitate | 90 min infusion | GC-MS | 0.92 and 1.08 | [2] |

GC/C/IRMS: Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry; GC-MS: Gas Chromatography-Mass Spectrometry.

Table 2: Fatty Acid Oxidation Rates in Humans

| Study Condition | Tracer | Administration | Analytical Method | Cumulative 9-hour Oxidation (% of dose) | Reference |

| High-Fat Diet | [1-13C]palmitate | Oral | Breath Test (IRMS) | Higher than [16-13C]palmitate | [4] |

| High-Fat Diet | [16-13C]palmitate | Oral | Breath Test (IRMS) | Lower than [1-13C]palmitate, suggesting chain shortening | [4] |

| Healthy Subjects | [1-13C]palmitate | Oral (in liquid meal) | Breath Test (IRMS) | ~16% | [5] |

| Healthy Subjects (during exercise) | [1-13C]palmitate | Oral (in liquid meal) | Breath Test (IRMS) | 5.6 ± 2% | [10] |

IRMS: Isotope Ratio Mass Spectrometry.

Table 3: In Vitro Incorporation of 13C-Palmitate into Cellular Lipids

| Cell Type | Tracer | Incubation Time | Analytical Method | Key Findings | Reference |

| HEK293 cells | [U-13C]palmitate (0.1 mM) | 3 hours | LC-ESI-MS/MS | ~60% of total palmitoyl-CoA was 13C-labeled. | [11] |

| HEK293 cells | [U-13C]palmitate (0.1 mM) | 3 hours | LC-ESI-MS/MS | Rate of de novo C16:0-ceramide biosynthesis: 62 ± 3 pmol/h per mg protein. | [11] |

| HEK293 cells | [U-13C]palmitate (0.1 mM) | 3 hours | LC-ESI-MS/MS | Rate of de novo C16:0-monohexosylceramide biosynthesis: 13 ± 2 pmol/h per mg protein. | [11] |

| HEK293 cells | [U-13C]palmitate (0.1 mM) | 3 hours | LC-ESI-MS/MS | Rate of de novo C16:0-sphingomyelin biosynthesis: 60 ± 11 pmol/h per mg protein. | [11] |

| Human Placental Explants | 13C-PA (300 µM) | 48 hours | LC-MS | 74% of 13C-PA-labeled lipids were directed into phosphatidylcholine synthesis. | [12] |

| NIH/3T3 fibroblasts | 13C16-palmitate (0.1 mmol/L) | 24 hours | HILIC/PRM-MS | 127 13C16-labeled lipid species of glycerolipids, glycerophospholipids, and sphingolipids were synthesized. | [7] |

LC-ESI-MS/MS: Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry; LC-MS: Liquid Chromatography-Mass Spectrometry; HILIC/PRM-MS: Hydrophilic Interaction Liquid Chromatography/Parallel Reaction Monitoring-Mass Spectrometry.

Detailed Experimental Protocols

In Vivo Human Study: Measuring Palmitate Turnover via Continuous Infusion

This protocol provides a general framework for measuring plasma free fatty acid turnover in human subjects.

3.1.1. Tracer Preparation

-

Tracer: [U-13C]palmitate is commonly used.

-

Binding to Albumin: To ensure solubility and physiological relevance, the 13C-palmitate must be bound to human serum albumin.

-

Dissolve the potassium salt of [U-13C]palmitate in heated, sterile water.

-

Pass the solution through a 0.2-µm filter into a sterile vial containing a warm 5% human serum albumin solution.[13]

-

The final concentration of the infusate should be precisely measured to ensure accurate calculation of the infusion rate.[13]

-

3.1.2. Infusion Protocol

-

Subject Preparation: Subjects should typically be in a post-absorptive state (overnight fast).

-

Catheter Placement: Insert intravenous catheters into veins in both arms, one for tracer infusion and the other for blood sampling.

-

Priming Dose (Optional but Recommended): To reach a steady state of isotopic enrichment more rapidly, a bolus "priming" dose of the tracer can be administered at the beginning of the infusion.

-

Continuous Infusion: Infuse the 13C-palmitate-albumin solution at a constant rate using a calibrated syringe pump. A typical infusion rate for resting studies is around 0.5 nmol·kg⁻¹·min⁻¹.[9]

3.1.3. Sample Collection

-

Blood Sampling: Collect blood samples at regular intervals before and during the infusion. Baseline samples are crucial for determining natural isotopic abundance.

-

Steady State: Continue sampling until a steady state of plasma 13C-palmitate enrichment is achieved (typically 60-90 minutes).

-

Sample Processing: Immediately place blood samples on ice, then centrifuge to separate plasma. Store plasma at -80°C until analysis.

3.1.4. Analytical Procedure (GC-MS)

-

Lipid Extraction: Extract total lipids from plasma using a method such as the Folch or Bligh-Dyer procedure.

-

Derivatization: Convert fatty acids to their methyl esters (FAMEs) or other volatile derivatives (e.g., trimethylsilyl esters) for gas chromatography analysis.[2][14]

-

GC-MS Analysis: Analyze the derivatized samples by GC-MS. The instrument is set to monitor the ion fragments corresponding to the unlabeled (M+0) and labeled (e.g., M+1 for [1-13C]palmitate or M+16 for [U-13C]palmitate) palmitate.

-

Calculation of Turnover Rate (Ra):

-

Ra (µmol/kg/min) = [ (Ei / Ep) - 1 ] * I

-

Where:

-

Ei = Isotopic enrichment of the infusate (Atom Percent Excess, APE)

-

Ep = Isotopic enrichment of plasma palmitate at steady state (APE)

-

I = Infusion rate (µmol/kg/min)[3]

-

-

In Vitro Cell Culture Study: Tracing Palmitate Incorporation into Lipids

This protocol outlines a general procedure for studying the incorporation of 13C-palmitate into cellular lipids in cultured cells.

3.2.1. Preparation of Labeled Fatty Acid Medium

-

13C-Palmitate Stock Solution: Prepare a stock solution of 13C-palmitate complexed to bovine serum albumin (BSA) to enhance its solubility and facilitate cellular uptake.

-

Culture Medium: Supplement the cell culture medium with the 13C-palmitate-BSA complex to the desired final concentration (e.g., 0.1 mM).[11]

3.2.2. Cell Culture and Labeling

-

Cell Seeding: Plate cells at an appropriate density and allow them to adhere and grow.

-

Labeling: Replace the standard culture medium with the 13C-palmitate-containing medium.

-

Incubation: Incubate the cells for the desired period (e.g., 1, 6, or 24 hours) to allow for the uptake and metabolism of the labeled palmitate.[7]

3.2.3. Sample Collection and Processing

-

Harvesting: At the end of the incubation period, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular labeled palmitate.

-

Cell Lysis and Lipid Extraction: Lyse the cells and extract the total lipids using an appropriate solvent system (e.g., isopropanol:water:ethyl acetate).

-

Sample Storage: Store the lipid extracts at -80°C until analysis.

3.2.4. Analytical Procedure (LC-MS/MS)

-

Chromatographic Separation: Separate the different lipid classes and species using liquid chromatography, often with a reversed-phase or HILIC column.[7]

-

Mass Spectrometry Analysis: Analyze the eluting lipids using tandem mass spectrometry (MS/MS). The instrument can be programmed to specifically detect and quantify the 13C-labeled lipid species based on their characteristic mass shifts.

-

Data Analysis: The data is processed to identify and quantify the abundance of various 13C-labeled lipids. This information can be used to determine the rate of synthesis of different lipid classes and to map the flow of palmitate through various lipid metabolic pathways.

Visualization of Key Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key metabolic pathways and experimental workflows relevant to the use of 13C-labeled palmitic acid.

Fatty Acid Beta-Oxidation Pathway

Caption: The four steps of mitochondrial beta-oxidation.

De Novo Sphingolipid Biosynthesis Pathway

Caption: De novo synthesis of ceramide and its conversion to complex sphingolipids.

Experimental Workflow for In Vivo 13C-Palmitate Tracer Study

Caption: A typical workflow for an in vivo 13C-palmitate tracer study in humans.

Conclusion

13C-labeled palmitic acid is a cornerstone of modern metabolic research, offering a safe and precise method to investigate the intricate dynamics of fatty acid metabolism. Its application in measuring fatty acid turnover, oxidation, and incorporation into complex lipids has provided invaluable insights into the pathophysiology of numerous metabolic diseases. For researchers and drug development professionals, a thorough understanding of the principles and methodologies behind 13C-palmitate tracer studies is essential for designing robust experiments and accurately interpreting the resulting data. As analytical technologies continue to advance, the utility of 13C-labeled palmitic acid in unraveling the complexities of metabolic regulation is poised to expand even further, paving the way for novel diagnostic and therapeutic strategies.

References

- 1. microbenotes.com [microbenotes.com]

- 2. Fast gas chromatographic-mass spectrometric method for the evaluation of plasma fatty acid turnover using [1-13C]palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. metsol.com [metsol.com]

- 4. Chain shortening of palmitic acid in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. twinwoodcattle.com [twinwoodcattle.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. A parallel reaction monitoring-mass spectrometric method for studying lipid biosynthesis in vitro using 13C16-palmitate as an isotope tracer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. Free fatty acid turnover measured using ultralow doses of [U-13C]palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Validation of deuterium-labeled fatty acids for the measurement of dietary fat oxidation during physical activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Factors to consider in using [U-C]palmitate for analysis of sphingolipid biosynthesis by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. diabetesjournals.org [diabetesjournals.org]

- 14. Improved method for gas chromatographic-mass spectrometric analysis of 1-(13)C-labeled long-chain fatty acids in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

The Endogenous Synthesis of Palmitic Acid: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the core principles governing the endogenous synthesis of palmitic acid, the most common saturated fatty acid in the human body. De novo lipogenesis (DNL), the metabolic pathway responsible for synthesizing fatty acids from non-lipid precursors, is a critical process in cellular function and energy homeostasis.[1][2] Dysregulation of this pathway is implicated in various metabolic diseases, making its components attractive targets for therapeutic intervention.[3][4] This document details the biochemical pathway, its key enzymes, regulatory mechanisms, and the experimental methodologies used to investigate this fundamental process.

The Core Pathway of Palmitic Acid Synthesis

The synthesis of palmitic acid is a cytosolic process that builds a 16-carbon saturated fatty acid from two-carbon units derived from acetyl-CoA.[5][6] The primary precursors for this pathway are glucose and glutamine, which are enzymatically converted to citrate within the mitochondria.[1][7] Citrate is then transported to the cytosol, where it is cleaved to generate acetyl-CoA and oxaloacetate.[7][8]

The synthesis proceeds through two major enzymatic steps catalyzed by Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FASN).[9][10]

-

Carboxylation of Acetyl-CoA: The first and rate-limiting step is the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA, catalyzed by ACC.[11][12] This reaction requires biotin as a cofactor.[5][6]

-

Chain Elongation by Fatty Acid Synthase: The FASN multienzyme complex then catalyzes a series of seven iterative reactions.[8][13] The process begins with the priming of FASN with one molecule of acetyl-CoA. Subsequently, seven molecules of malonyl-CoA are sequentially added, with each cycle extending the fatty acyl chain by two carbons and releasing one molecule of CO2.[8][11] The reducing power for these reactions is supplied by NADPH, primarily generated through the pentose phosphate pathway.[7][8] The final product, palmitic acid (16:0), is then released from the FASN complex.[6][14]

The overall stoichiometry for the synthesis of one molecule of palmitate from acetyl-CoA is:

8 Acetyl-CoA + 7 ATP + 14 NADPH + 14 H+ → Palmitate + 8 CoA + 7 ADP + 7 Pi + 14 NADP+ + 6 H₂O

Quantitative Data

The following tables summarize key quantitative data related to the endogenous synthesis of palmitic acid.

Table 1: Intracellular Concentrations of Key Precursors

| Metabolite | Organism/Cell Type | Condition | Concentration Range | Citation(s) |

| Acetyl-CoA | Escherichia coli | Aerobic growth with glucose | 20 - 600 µM | [15][16][17][18] |

| Malonyl-CoA | Escherichia coli | Aerobic growth with glucose | 4 - 90 µM | [15][16][17][18] |

Note: Data from mammalian cells can vary significantly based on cell type and metabolic state.

Table 2: Kinetic Parameters of Key Enzymes

| Enzyme | Substrate | Organism/Condition | K_m_ | V_max_ | Citation(s) |

| Acetyl-CoA Carboxylase (ACC) | Acetyl-CoA | Rat Liver (control) | 0.4 mM | - | [10] |

| Acetyl-CoA Carboxylase (ACC) | Acetyl-CoA | Rat Liver (CoA-activated) | 4 µM | - | [10] |

| Fatty Acid Synthase (FAS) | Acetyl-CoA | Rat Liver | ~13 µM (K_app_) | - | [19] |

| Fatty Acid Synthase (FAS) | Malonyl-CoA | Rat Liver | ~47 µM (K_app_) | - | [19] |

K_m_ (Michaelis constant) is an inverse measure of the enzyme's affinity for its substrate.[20] V_max_ (maximum reaction rate) is the rate when the enzyme is saturated with the substrate.[20]

Table 3: Palmitic Acid Synthesis Rates

| Cell Type / Tissue | Condition | Synthesis Rate | Citation(s) |

| Mouse Hepatocytes | - | - | [21] |

| 3T3-L1 Adipocytes | Differentiated | - | [22] |

| BV-2 Microglia | Control | 16 ± 2% of lipid turnover from all sources | [18] |

| Human Liver (VLDL-palmitate) | Fed (high carbohydrate) | 1.64 - 1.97% of VLDL-palmitate | [23] |

| Crude Mammary Gland Lysates | - | 82 nmoles/min/mg FASN | [24] |

| Crude Liver Lysates | - | 65 nmoles/min/mg FASN | [24] |

Regulatory Mechanisms

The synthesis of palmitic acid is tightly regulated at multiple levels to meet the cell's metabolic needs.

Allosteric Regulation

-

Acetyl-CoA Carboxylase (ACC): ACC is allosterically activated by citrate , which promotes its polymerization into an active form.[25] Conversely, it is inhibited by palmitoyl-CoA , the end-product of the pathway, representing a classic example of feedback inhibition.[25]

Hormonal Regulation

-

Insulin: In response to high blood glucose, insulin promotes de novo lipogenesis.[26] It activates signaling cascades that lead to the dephosphorylation and activation of ACC.[17] Transcriptionally, insulin induces the expression of key lipogenic genes, including ACC and FASN, primarily through the activation of the transcription factor SREBP-1c.[16][26]

-

Glucagon and Epinephrine: During periods of fasting or stress, glucagon and epinephrine lead to the phosphorylation and inactivation of ACC, thereby inhibiting fatty acid synthesis.[25]

Transcriptional Regulation

The expression of the enzymes involved in palmitic acid synthesis is primarily controlled by two key transcription factors:

-

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): SREBP-1c is a master transcriptional regulator of lipogenesis.[26][27] Its activation and nuclear translocation are stimulated by insulin signaling pathways, including the PI3K/Akt/mTORC1 axis.[14][28] In the nucleus, SREBP-1c binds to sterol regulatory elements (SREs) in the promoters of lipogenic genes, such as ACC and FASN, to upregulate their transcription.[28][29]

-

Carbohydrate-Responsive Element-Binding Protein (ChREBP): ChREBP is activated in response to high glucose levels.[30][31] Glucose metabolites, such as xylulose-5-phosphate, promote the translocation of ChREBP to the nucleus, where it binds to carbohydrate response elements (ChoREs) in the promoters of glycolytic and lipogenic genes, thereby coordinating glucose metabolism with fatty acid synthesis.[3][30][31]

Experimental Protocols

Investigating the endogenous synthesis of palmitic acid requires a variety of experimental techniques. Below are detailed methodologies for key experiments.

Measurement of De Novo Lipogenesis using Stable Isotope Tracing

This method quantifies the incorporation of labeled precursors, such as ¹³C-glucose, into newly synthesized fatty acids.[7][18]

Protocol:

-

Cell Culture and Labeling:

-

Culture cells (e.g., hepatocytes, adipocytes) to the desired confluency.

-

Replace the standard culture medium with a medium containing a known concentration of a stable isotope-labeled precursor, such as [U-¹³C₆]glucose.[7][32] It is recommended to use dialyzed fetal bovine serum to minimize interference from unlabeled glucose and fatty acids.[7]

-

Incubate the cells for a defined period (e.g., 24 hours) to allow for the incorporation of the label into cellular lipids.[18]

-

-

Lipid Extraction:

-

Harvest the cells by trypsinization, followed by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Perform a total lipid extraction using a modified Folch method with a chloroform:methanol mixture (e.g., 2:1 v/v).[7]

-

Separate the organic and aqueous phases by centrifugation. The lower organic phase contains the lipids.[7]

-

Dry the lipid extract under a stream of nitrogen.[7]

-

-

Fatty Acid Derivatization:

-

Saponify the lipid extract to release free fatty acids.

-

Convert the fatty acids to their methyl esters (FAMEs) by incubation with a methylating agent (e.g., methanolic HCl or BF₃-methanol).

-

Extract the FAMEs into an organic solvent like hexane.[7]

-

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

Acetyl-CoA Carboxylase (ACC) Activity Assay

ACC activity can be measured spectrophotometrically by coupling the reaction to the oxidation of NADPH or by quantifying the production of ADP.[13][33]

Spectrophotometric Assay (ADP-Glo™ Kinase Assay as an example):

-

Principle: This assay quantifies the amount of ADP produced in the ACC-catalyzed reaction. The amount of ADP is inversely proportional to the inhibition of ACC activity.[33]

-

Reaction Setup:

-

Prepare a reaction mixture containing assay buffer, ATP, sodium bicarbonate, and acetyl-CoA.

-

Add the enzyme source (e.g., purified ACC or cell lysate) to initiate the reaction. Include test compounds at various concentrations.

-

Incubate at a controlled temperature (e.g., 37°C) for a specific duration.

-

-

ADP Detection:

-

Stop the enzymatic reaction and add the ADP-Glo™ Reagent to convert the remaining ATP to ADP and then the newly synthesized ADP to ATP.

-

Add the Kinase Detection Reagent, which contains luciferase and luciferin, to measure the amount of ATP.

-

Measure the luminescence using a plate reader. A lower signal indicates higher ACC activity (more ADP produced initially).[33]

-

Fatty Acid Synthase (FASN) Activity Assay

FASN activity is commonly measured by monitoring the consumption of its cofactor, NADPH, which can be detected spectrophotometrically.[25][34]

Spectrophotometric Assay:

-

Principle: This assay measures the decrease in absorbance at 340 nm as NADPH is oxidized to NADP⁺ during the fatty acid elongation cycles catalyzed by FASN.[25][34]

-

Reaction Setup:

-

Prepare a reaction buffer containing potassium phosphate, EDTA, and a reducing agent like DTT or cysteine.

-

Add the substrates: acetyl-CoA and malonyl-CoA.

-

Add the cofactor, NADPH.

-

Initiate the reaction by adding the FASN enzyme source (purified enzyme or cell/tissue lysate).

-

-

Measurement:

-

Immediately place the reaction mixture in a spectrophotometer.

-

Monitor the decrease in absorbance at 340 nm over time.

-

The rate of NADPH consumption is directly proportional to the FASN activity.

-

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to the endogenous synthesis of palmitic acid.

Signaling Pathways

Caption: Major signaling pathways regulating de novo lipogenesis.

Experimental Workflow

Caption: A typical experimental workflow for quantifying de novo lipogenesis.

De Novo Lipogenesis Pathway

Caption: Overview of the de novo palmitic acid synthesis pathway.

References

- 1. Assessing Acetyl-Coenzyme A Carboxylase Activity and Inhibition in Caenorhabtidis elegans Using a Partially Purified Protein Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ChREBP-Mediated Regulation of Lipid Metabolism: Involvement of the Gut Microbiota, Liver, and Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for in vitro phospholipid synthesis combining fatty acid synthesis and cell-free gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. Kinetic data for modeling the dynamics of the enzymes involved in animal fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Insulin signaling in fatty acid and fat synthesis: a transcriptional perspective. | Semantic Scholar [semanticscholar.org]

- 10. Regulation of acetyl-coA carboxylase: properties of coA activation of acetyl-coA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mybiosource.com [mybiosource.com]

- 12. doctor2023.jumedicine.com [doctor2023.jumedicine.com]

- 13. biogot.com [biogot.com]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. Insulin signaling in fatty acid and fat synthesis: a transcriptional perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Insulin signalling mechanisms for triacylglycerol storage - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A simple method for quantifying de novo lipogenesis rate and substrate selection in cell cultures by 13 C NMR isotopomer analysis of the crude lipid fraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Untitled Document [ucl.ac.uk]

- 21. dspace.library.uu.nl [dspace.library.uu.nl]

- 22. researchgate.net [researchgate.net]

- 23. Measurement of de novo hepatic lipogenesis in humans using stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Mammalian Fatty Acid Synthase Activity From Crude Tissue Lysates Tracing [13C]-Substrates Using GC Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Insulin signaling in fatty acid and fat synthesis: a transcriptional perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Progress in the Study of Sterol Regulatory Element Binding Protein 1 Signal Pathway [gavinpublishers.com]

- 28. researchgate.net [researchgate.net]

- 29. Identification of Novel Genes and Pathways Regulating SREBP Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Carbohydrate Sensing Through the Transcription Factor ChREBP - PMC [pmc.ncbi.nlm.nih.gov]

- 31. pnas.org [pnas.org]

- 32. cds.ismrm.org [cds.ismrm.org]

- 33. reactionbiology.com [reactionbiology.com]

- 34. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]

Palmitic acid-1,2,3,4-13C4 molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular characteristics of Palmitic acid-1,2,3,4-13C4, a stable isotope-labeled version of palmitic acid. This document is intended to serve as a comprehensive resource, offering precise data on its molecular weight and chemical formula, crucial for its application in metabolic research, drug development, and clinical diagnostics.

Core Data Summary

The fundamental properties of both unlabeled and isotopically labeled palmitic acid are summarized below for direct comparison. This data is essential for accurate experimental design and interpretation, particularly in mass spectrometry-based analyses.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| Palmitic Acid | C₁₆H₃₂O₂ | 256.42 |

| This compound | ¹³C₄C₁₂H₃₂O₂ | 260.43 |

Understanding the Isotopic Labeling

Palmitic acid is a ubiquitous saturated fatty acid with the chemical formula C₁₆H₃₂O₂.[1][2][3][4][5] In this compound, four specific carbon atoms at positions 1, 2, 3, and 4 have been substituted with the stable, non-radioactive carbon-13 (¹³C) isotope.

The nucleus of the common carbon-12 (¹²C) isotope contains six protons and six neutrons. In contrast, the carbon-13 (¹³C) isotope has a nucleus with six protons and seven neutrons, resulting in a higher atomic mass.[6][7] The precise isotopic mass of a ¹³C atom is 13.003354835 Da.[6]

This isotopic enrichment is a powerful tool in tracer studies, allowing researchers to track the metabolic fate of palmitic acid through various biochemical pathways without the need for radioactive materials.

Molecular Weight Calculation

The molecular weight of the labeled compound is calculated by considering the mass difference between ¹²C and ¹³C.

-

Standard Palmitic Acid (C₁₆H₃₂O₂): The molecular weight is 256.42 g/mol .[1][2][3]

-

This compound:

-

The replacement of four ¹²C atoms with four ¹³C atoms introduces an additional neutron for each substituted carbon.

-

The mass of a single ¹²C atom is exactly 12 Da, while the mass of a ¹³C atom is approximately 13.00335 Da.

-

The net increase in mass for each substitution is approximately 1.00335 Da.

-

Therefore, the total increase in molecular weight for the four labeled carbons is approximately 4.0134 Da.

-

The resulting molecular weight of this compound is approximately 260.43 g/mol .

-

Logical Relationship of Isotopic Labeling

The following diagram illustrates the relationship between the standard and isotopically labeled forms of palmitic acid.

Experimental Considerations

When utilizing this compound in experimental settings, it is imperative to account for its distinct molecular weight in all mass spectrometry analyses. The mass shift of +4 Da serves as a unique signature to differentiate the labeled tracer from the endogenous, unlabeled palmitic acid pool. This allows for precise quantification of metabolic fluxes and pathway activities.

Note: While this document provides core technical data, specific experimental protocols will vary depending on the research application. It is recommended to consult relevant literature for detailed methodologies related to your specific area of investigation.

References

- 1. Palmitic acid | 57-10-3 [chemicalbook.com]

- 2. acs.org [acs.org]

- 3. Palmitic Acid | 57-10-3 [sigmaaldrich.com]

- 4. Palmitic acid - Wikipedia [en.wikipedia.org]

- 5. nmppdb.com.ng [nmppdb.com.ng]

- 6. Carbon-13 - Wikipedia [en.wikipedia.org]

- 7. Illustrated Glossary of Organic Chemistry - Carbon-13 (13C) [chem.ucla.edu]

The Physiological Role of Palmitic Acid in Cellular Metabolism: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitic acid (PA), a 16-carbon saturated fatty acid, is the most common saturated fatty acid in the human body and is obtained from dietary sources or synthesized endogenously.[1] Beyond its fundamental role as an energy source and a structural component of cellular membranes, palmitic acid functions as a critical signaling molecule, intricately involved in a multitude of cellular processes.[1][2] Its metabolism and signaling functions are tightly regulated; however, dysregulation of palmitic acid homeostasis is strongly associated with the pathophysiology of various metabolic diseases, including insulin resistance, type 2 diabetes, cardiovascular disease, and non-alcoholic fatty liver disease.[3][4] This technical guide provides a comprehensive overview of the core physiological roles of palmitic acid in cellular metabolism, with a focus on its metabolic pathways, signaling functions, and the experimental methodologies used to investigate its effects.

Data Presentation: Quantitative Effects of Palmitic Acid

The following tables summarize quantitative data on the effects of palmitic acid on various cellular parameters, providing a reference for researchers designing and interpreting experiments.

Table 1: Palmitic Acid-Induced Insulin Resistance

| Cell Type | Palmitic Acid Concentration | Duration of Treatment | Endpoint Measured | Quantitative Effect | Reference |

| Rat Abdominus Rectus Muscle | 0.09 g/kg (in vivo) | N/A | Insulin Receptor Tyrosine Phosphorylation | 64% decrease | [5] |

| Rat Abdominus Rectus Muscle | 0.09 g/kg (in vivo) | N/A | IRS-1 Tyrosine Phosphorylation | 75% decrease | [5] |

| L6 Myotubes | N/A | N/A | IRS-1 Phosphorylation | 44% reduction with conditioned medium from PA-treated macrophages | [6] |

| L6 Myotubes | N/A | N/A | Akt Phosphorylation | 47% reduction with conditioned medium from PA-treated macrophages | [6] |

| L6 Myotubes | N/A | N/A | GSK3β Phosphorylation | 35% reduction with conditioned medium from PA-treated macrophages | [6] |

| L6 Myotubes | N/A | N/A | AS160 Phosphorylation | 45% reduction with conditioned medium from PA-treated macrophages | [6] |

| HepG2 Hepatocytes | 0.25 mM | 24 hours | Glycogen Content | Decreased | [7] |

| INS-1 Pancreatic β-cells | 0.4 mM | 24 hours | Glucose-Stimulated Insulin Secretion (GSIS) | Prominent decrease at 16.8 mM glucose | [8] |

Table 2: Palmitic Acid-Induced Inflammatory Response in Macrophages

| Cell Type | Palmitic Acid Concentration | Duration of Treatment | Endpoint Measured | Quantitative Effect | Reference |

| THP-1 Macrophages | 200 µM | 24 hours | RIPK2 Gene Expression | 5-8 fold increase | [9] |

| THP-1 Macrophages | 200 µM | 24 hours | PARAIL (lncRNA) Expression | ~10-fold increase | [9] |

| Human CD14+ Monocytes | 200 µM | 24 hours | Differentially Expressed Genes | 2184 genes (log2 fold change ≥ 1) | [9] |

| Human CD14+ Monocytes | 200 µM | 24 hours | Differentially Expressed lncRNAs | 442 lncRNAs (log2 fold change ≥ 1) | [9] |

Table 3: Palmitic Acid Effects on Gene Expression

| Cell Type | Palmitic Acid Concentration | Duration of Treatment | Gene | Fold Change | Reference |

| C2C12 Myoblasts | 100 µM | Day 1 | Myf5 | 4-fold increase | [10] |

| C2C12 Myoblasts | 150 µM | Day 2 | MyoD | 6-fold increase | [10] |

| Human Hypothalamic Neurons | 100 µM | N/A | Differentially Expressed Genes | 439 genes | [11] |

| MIN6 Pancreatic β-cells | N/A | 48 hours | Differentially Regulated Genes | 126 genes (≥ 1.9-fold) | [12] |

Core Metabolic Pathways of Palmitic Acid

Palmitic acid is a central hub in lipid metabolism, participating in several key pathways:

-

De Novo Lipogenesis (DNL): This is the synthesis of fatty acids, primarily palmitic acid, from non-lipid precursors like glucose.[13] The process mainly occurs in the liver and adipose tissue. Excess carbohydrates are converted to acetyl-CoA, which is then used to build the 16-carbon chain of palmitate.[14]

-

Beta-Oxidation: This catabolic process breaks down fatty acids in the mitochondria to generate acetyl-CoA, NADH, and FADH2, which are then used in the citric acid cycle and electron transport chain to produce ATP.[14][15] This is a primary route for energy extraction from palmitic acid.

-

Esterification into Complex Lipids:

-

Triglycerides: Palmitic acid is esterified to a glycerol backbone to form triglycerides, the main form of energy storage in adipose tissue.[14]

-

Phospholipids: As a major component of phospholipids, palmitic acid is crucial for the structure and integrity of cellular membranes.[14]

-

Sphingolipids: Palmitic acid is a precursor for the synthesis of ceramides and other sphingolipids, which are essential for cell signaling and membrane structure.[14]

-

Key Signaling Roles of Palmitic Acid

Elevated levels of palmitic acid can act as a signaling molecule, often with pathological consequences.

Induction of Insulin Resistance

Excess palmitic acid is a well-established contributor to insulin resistance.[16][17] It can interfere with insulin signaling at multiple levels:

-

Decreased Receptor Phosphorylation: Palmitic acid treatment leads to a significant decrease in the tyrosine phosphorylation of the insulin receptor and its primary substrate, IRS-1.[5]

-

Activation of Protein Kinase C (PKC): Palmitic acid can activate PKC, which in turn can phosphorylate the insulin receptor on serine residues, leading to its inhibition.[5][17]

-

Ceramide Synthesis: Palmitic acid is a key substrate for the de novo synthesis of ceramides.[18][19] Elevated ceramide levels are known to inhibit Akt (Protein Kinase B), a critical downstream effector of insulin signaling.[19]

References

- 1. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]

- 2. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. High levels of palmitic acid lead to insulin resistance due to changes in the level of phosphorylation of the insulin receptor and insulin receptor substrate-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Palmitoleic acid prevents palmitic acid-induced macrophage activation and consequent p38 MAPK-mediated skeletal muscle insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Effects of Palmitate on Hepatic Insulin Resistance Are Mediated by NADPH Oxidase 3-derived Reactive Oxygen Species through JNK and p38MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Palmitic acid-induced lipotoxicity promotes a novel interplay between Akt-mTOR, IRS-1, and FFAR1 signaling in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Palmitic acid induced lncRNA PARAIL regulates inflammation via interaction with RNA-binding protein ELAVL1 in monocytes and macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Palmitic Acid Impairs Myogenesis and Alters Temporal Expression of miR-133a and miR-206 in C2C12 Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Expression profiling of palmitate- and oleate-regulated genes provides novel insights into the effects of chronic lipid exposure on pancreatic beta-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. karger.com [karger.com]

- 14. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pp.bme.hu [pp.bme.hu]

- 17. academic.oup.com [academic.oup.com]

- 18. researchgate.net [researchgate.net]

- 19. The Role of Fatty Acids in Ceramide Pathways and Their Influence on Hypothalamic Regulation of Energy Balance: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Cellular Metabolism: An In-depth Technical Guide to Positional Isotopomers in Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of positional isotopomers in metabolic flux analysis (MFA). We delve into the core principles, detailed experimental protocols, and data interpretation strategies that empower researchers to gain unprecedented insights into the intricate network of cellular metabolism. The precise mapping of metabolic fluxes is paramount in understanding disease states, identifying novel drug targets, and elucidating mechanisms of drug action and resistance. Positional isotopomer analysis offers a powerful lens to dissect complex metabolic pathways, providing a level of detail unattainable with conventional techniques.

Core Principles: The Power of Positional Information

Metabolic flux analysis aims to quantify the rates of metabolic reactions within a biological system.[1][2] The introduction of stable isotope-labeled substrates, most commonly ¹³C-labeled glucose or other nutrients, allows for the tracing of atoms as they traverse metabolic pathways.[1] As these labeled substrates are metabolized, the ¹³C atoms are incorporated into downstream metabolites, creating distinct isotopomers—molecules that differ in their isotopic composition.[3]

While mass spectrometry (MS) can readily distinguish between isotopologues (molecules with the same chemical formula but different numbers of isotopic labels), it often cannot differentiate between positional isotopomers (molecules with the same number of isotopic labels at different atomic positions).[3][4] This is where the synergy of advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and tandem mass spectrometry (MS/MS), becomes crucial.[3][4][5]

-

Nuclear Magnetic Resonance (NMR): NMR spectroscopy provides unparalleled detail on the specific location of isotopes within a molecule's carbon skeleton.[4][6] This position-specific information is critical for resolving fluxes through pathways with complex carbon rearrangements.[3][6]

-

Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of a parent ion and analyzing the resulting fragment ions, MS/MS can also provide positional information about the location of isotopic labels.[3] This technique offers high sensitivity, making it suitable for analyzing low-abundance metabolites.[3]

The fundamental principle behind using positional isotopomers is that different metabolic routes will result in unique patterns of isotopic labeling in the final products. By analyzing these "isotopomer fingerprints," we can deduce the relative contributions of different pathways to the production of a given metabolite.

Mandatory Visualizations: Mapping Metabolic Flow

To visually represent the logical flow of experiments and the principles of pathway resolution using positional isotopomers, the following diagrams are provided.

Data Presentation: Quantitative Flux Maps

The primary output of an MFA study is a quantitative flux map, which details the rates of each reaction in the metabolic network. These fluxes are typically normalized to a specific uptake rate (e.g., glucose uptake) and expressed as a relative percentage or in absolute units (e.g., mmol/gDW/h). Below are examples of how quantitative flux data can be presented for central carbon metabolism in different biological systems.

Table 1: Central Carbon Metabolism Fluxes in Escherichia coli

| Reaction | Flux (Relative to Glucose Uptake Rate of 100) |

| Glycolysis | |

| Glucose -> G6P | 100 |

| G6P -> F6P | 85.3 |

| F6P -> 2x Triose-P | 85.3 |

| PEP -> Pyruvate | 68.7 |

| Pyruvate -> Acetyl-CoA | 55.1 |

| Pentose Phosphate Pathway | |

| G6P -> R5P | 14.7 |

| TCA Cycle | |

| Acetyl-CoA + OAA -> Citrate | 55.1 |

| α-KG -> Succinyl-CoA | 48.2 |

| Malate -> OAA | 55.1 |

| Anaplerotic Reactions | |

| PEP -> OAA | 16.6 |

Data adapted from the CeCaFDB database for E. coli grown on glucose.

Table 2: Central Carbon Metabolism Fluxes in A549 Human Lung Cancer Cells

| Reaction | Flux (Relative to Glucose Uptake Rate of 100) |

| Glycolysis | |

| Glucose -> G6P | 100 |

| F6P -> 2x Triose-P | 88.2 |

| PEP -> Pyruvate | 150.3 |

| Pyruvate -> Lactate | 85.1 |

| Pentose Phosphate Pathway | |

| G6P -> R5P (oxidative) | 11.8 |

| TCA Cycle | |

| Pyruvate -> Acetyl-CoA (Mitochondria) | 9.7 |

| Acetyl-CoA + OAA -> Citrate | 35.2 |

| α-KG -> Succinyl-CoA | 28.9 |

| Malate -> OAA | 30.1 |

| Glutaminolysis | |

| Glutamine -> α-KG | 25.5 |

Data adapted from published studies on A549 cells.[6]

Experimental Protocols

Detailed and rigorous experimental procedures are fundamental to obtaining high-quality data for positional isotopomer analysis.

Isotopic Labeling Experiment

a. Cell Culture and Media Preparation:

-

Culture cells in a chemically defined medium to ensure precise control over nutrient composition.

-

Prepare the labeling medium by replacing the primary carbon source (e.g., glucose) with its ¹³C-labeled counterpart. The choice of tracer is critical and depends on the pathways of interest. For example, [1,2-¹³C₂]glucose is highly effective for resolving the pentose phosphate pathway.[6] A common experimental setup might use a mixture of labeled and unlabeled substrates to achieve a specific enrichment level.

-

Ensure cells are in a state of metabolic and isotopic steady-state. This is typically achieved by culturing the cells in the labeling medium for a duration equivalent to several cell doubling times. It is crucial to experimentally verify the attainment of isotopic steady state by analyzing metabolite labeling at multiple time points.

b. Metabolic Quenching:

-

Rapidly halt all enzymatic activity to preserve the in vivo metabolic state.

-